molecular formula C14H18Cl2N2 B3808034 [(2,5-dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride

[(2,5-dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride

Cat. No.: B3808034
M. Wt: 285.2 g/mol
InChI Key: FYJKMRLPEXAEPS-UHFFFAOYSA-N
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Description

[(2,5-Dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C14H16N2·2HCl It is a derivative of phenyl and pyridine, featuring a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylbenzaldehyde and 3-pyridinecarboxaldehyde.

    Formation of Intermediate: These aldehydes undergo a condensation reaction with methylamine to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the corresponding amine.

    Salt Formation: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically forming N-oxides when treated with oxidizing agents like hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Various substituted amines depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, [(2,5-dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable in the development of new therapeutic agents.

Medicine

In medicine, this compound is explored for its pharmacological properties. It may serve as a lead compound in the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of [(2,5-dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • [(2,5-Dimethylphenyl)(2-pyridinyl)methyl]amine dihydrochloride
  • [(2,5-Dimethylphenyl)(4-pyridinyl)methyl]amine dihydrochloride
  • [(3,5-Dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride

Uniqueness

[(2,5-Dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride is unique due to its specific substitution pattern on the phenyl and pyridine rings. This configuration can influence its reactivity and binding properties, making it distinct from other similar compounds. Its unique structure allows for specific interactions with biological targets, which can be advantageous in drug development and other applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2,5-dimethylphenyl)-pyridin-3-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.2ClH/c1-10-5-6-11(2)13(8-10)14(15)12-4-3-7-16-9-12;;/h3-9,14H,15H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJKMRLPEXAEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C2=CN=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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